molecular formula C16H21N3O6S B053487 Karnamicin A1 CAS No. 122535-48-2

Karnamicin A1

Numéro de catalogue B053487
Numéro CAS: 122535-48-2
Poids moléculaire: 383.4 g/mol
Clé InChI: SLHFLIRMJMBREN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Karnamicin A1 is a natural product isolated from the fermentation broth of Streptomyces karnatakensis. It belongs to the family of macrolide antibiotics and has a unique molecular structure that distinguishes it from other macrolides. Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of Karnamicin A1 involves the inhibition of protein synthesis in bacterial and fungal cells. It binds to the 50S subunit of the bacterial and fungal ribosome, thereby preventing the formation of peptide bonds. This leads to the inhibition of protein synthesis and ultimately, the death of the bacterial or fungal cell.
Biochemical and Physiological Effects:
Karnamicin A1 has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of bacterial and fungal growth. It has also been shown to have a selective cytotoxic effect on cancer cells. Karnamicin A1 has been found to be non-toxic to normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using Karnamicin A1 in lab experiments is its broad-spectrum activity against bacterial and fungal strains. It has also been found to be effective against drug-resistant strains. However, one of the limitations of using Karnamicin A1 in lab experiments is its low solubility in aqueous solutions, which can limit its efficacy.

Orientations Futures

There are several future directions for the research on Karnamicin A1. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as a treatment for drug-resistant bacterial and fungal infections. Additionally, there is a need to develop more efficient synthesis methods for Karnamicin A1 to increase its availability for research and potential therapeutic use.
Conclusion:
In conclusion, Karnamicin A1 is a natural product with potential therapeutic applications. Its unique molecular structure and broad-spectrum activity against bacterial and fungal strains make it a promising candidate for further research. The development of more efficient synthesis methods and exploration of its potential as a therapeutic agent for cancer treatment and drug-resistant infections are important future directions for research on Karnamicin A1.

Méthodes De Synthèse

The synthesis of Karnamicin A1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of Streptomyces karnatakensis. The isolated compound is then purified through chromatography techniques. The final step involves the characterization of the compound through various spectroscopic techniques such as NMR, IR, and MS.

Applications De Recherche Scientifique

Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and anticancer properties. Karnamicin A1 has been found to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. It has also been shown to have a selective cytotoxic effect on cancer cells.

Propriétés

Numéro CAS

122535-48-2

Nom du produit

Karnamicin A1

Formule moléculaire

C16H21N3O6S

Poids moléculaire

383.4 g/mol

Nom IUPAC

6-[2-(1,4-dihydroxypentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C16H21N3O6S/c1-7(20)4-5-9(21)16-18-8(6-26-16)10-13(24-2)14(25-3)12(22)11(19-10)15(17)23/h6-7,9,20-22H,4-5H2,1-3H3,(H2,17,23)

Clé InChI

SLHFLIRMJMBREN-UHFFFAOYSA-N

SMILES

CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

SMILES canonique

CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.